molecular formula C13H16F3N3O2 B1373000 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine CAS No. 694499-24-6

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

Katalognummer B1373000
CAS-Nummer: 694499-24-6
Molekulargewicht: 303.28 g/mol
InChI-Schlüssel: LIHFIIDGPWSVCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, or 4-NTP, is a synthetic compound that has been used in various scientific research applications. It is a piperazine derivative with a nitro-trifluoromethylbenzyl group attached to the methyl group. 4-NTP has been used in a variety of research fields, including biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Anti-mycobacterial Activity

Piperazine, a nitrogen-containing heterocyclic ring, is a core component in numerous drugs with diverse pharmacological activities. Its derivatives, including 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, have shown potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine-based compounds in developing effective anti-mycobacterial agents. The structural features and design of these compounds are critical for their activity, providing a foundation for medicinal chemists to develop safer and more cost-effective treatments (Girase et al., 2020).

Metabolic Pathways and Disposition

Piperazine derivatives, including 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, undergo extensive pre-systemic and systemic metabolism. These compounds are known for their applications in treating depression, psychosis, and anxiety. They are metabolized through pathways involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites exhibit a wide range of pharmacological effects due to their affinity for various neurotransmitter receptors. Understanding the metabolic pathways and disposition of these compounds is crucial for assessing their pharmacological profiles and potential side effects (Caccia, 2007).

Therapeutic Applications and Molecular Design

The piperazine ring is significant in drug design due to its presence in many drugs with various therapeutic uses. Modifications in the piperazine nucleus can lead to recognizable differences in the medicinal potential of the resultant molecules. Piperazine derivatives have been investigated for their therapeutic applications in CNS disorders, cancer, cardiovascular diseases, viral infections, tuberculosis, inflammation, diabetes, and histamine-related conditions. The flexibility of the piperazine building block in drug discovery emphasizes the importance of understanding its pharmacokinetic and pharmacodynamic properties for the rational design of new therapeutic agents (Rathi et al., 2016).

Eigenschaften

IUPAC Name

1-methyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-17-4-6-18(7-5-17)9-10-2-3-11(19(20)21)8-12(10)13(14,15)16/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHFIIDGPWSVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676603
Record name 1-Methyl-4-{[4-nitro-2-(trifluoromethyl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

CAS RN

694499-24-6
Record name 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0694499246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-{[4-nitro-2-(trifluoromethyl)phenyl]methyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-(4-nitro-2-trifluoromethyl-benzyl)-piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBE32EM8SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of crude 1-(bromomethyl)-2-(trifluoromethyl)-4-nitrobenzene (13.7 mmol, 60% pure) in CH2Cl2 (20 mL) was added Et3N (1.5 g, 15 mmol) and 4-methylpiperazine (1.5 g, 15 mmol). After stirring for 5 hrs at rt, 50 mL H2O was added, and the mixture was extracted with 50 mL CH2Cl2. The combined organic layer was dried over Na2SO4, filtered, concentrated, and the resulting residue was purified by silica gel chromatography (eluent: 10% MeOH in CH2Cl2) to give the product (67.4%, 2.8 g). 1H NMR (300 MHz, CDCl3) δ: 8.52 (1H, s), 8.37-8.40 (1H, d, J=9.0 Hz), 8.00-8.03 (1H, d, J=9.0 Hz), 3.85 (2H, s), 3.09-3.15 (2H, m), 2.90-2.93 (2H, m), 2.80-2.83 (2H, m), 2.67 (3H, s), 2.53-2.59 (2H, m).
Quantity
13.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
67.4%

Synthesis routes and methods II

Procedure details

To a solution of crude 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (13.33 mmol, 75% pure) in DCM (10 mL) was added Et3N (1.4 mL, 10 mmol) and 1-methylpiperazine (1.1 mL, 10 mmol). After stirring for 3 h at rt, aq. NaHCO3 was added, and the mixture was extracted with DCM. The combined organic layer was dried over Na2SO4, filtered, concentrated, and the resulting residue was purified by silica gel chromatography (eluted with 10% MeOH/DCM) to provide 2.21 g of product as a pale yellow oil.
Quantity
13.33 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.